2-[3,5-dihydroxy-2-(hydroxymethyl)-6-[(6R,8S,9S,13R)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol
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Overview
Description
Mannioside A is a steroidal saponin isolated from the stem bark of Dracaena mannii. It is known for its anti-inflammatory properties and has been the subject of various pharmacological studies . The compound consists of pennogenin attached to an α-L-rhamnopyranosyl-(1→3)-β-D-glucopyranosyl residue via a glycosidic linkage .
Preparation Methods
Mannioside A is typically isolated from natural sources such as the stem bark of Dracaena mannii. The extraction process involves several steps, including solvent extraction, chromatography, and crystallization . The structure of Mannioside A is determined using techniques like 1D and 2D NMR spectroscopy and mass spectrometry .
Chemical Reactions Analysis
Mannioside A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Mannioside A has a wide range of scientific research applications. In chemistry, it is used as a reference compound for studying steroidal saponins. In biology and medicine, Mannioside A is investigated for its anti-inflammatory and cytotoxic activities . It has shown significant potential in inhibiting carrageenan-induced paw edema in rats . Additionally, Mannioside A is being explored for its antibacterial and antioxidant properties .
Mechanism of Action
The anti-inflammatory effects of Mannioside A are primarily due to its ability to inhibit the production of pro-inflammatory cytokines. The compound interacts with molecular targets such as cyclooxygenase enzymes and nuclear factor-kappa B pathways, thereby reducing inflammation . The exact molecular mechanisms are still under investigation, but initial studies suggest a significant impact on inflammatory pathways .
Comparison with Similar Compounds
Mannioside A is unique compared to other steroidal saponins due to its specific glycosidic linkage and the presence of pennogenin. Similar compounds include pennogenin-3-O-β-D-glucopyranoside and pennogenin-3-O-α-L-rhamnopyranosyl-(1→2)-[α-L-rhamnopyranosyl-(1→3)]-β-D-glucopyranoside . These compounds share structural similarities but differ in their biological activities and specific glycosidic linkages .
Properties
Molecular Formula |
C39H62O13 |
---|---|
Molecular Weight |
738.9 g/mol |
IUPAC Name |
2-[3,5-dihydroxy-2-(hydroxymethyl)-6-[(6R,8S,9S,13R)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C39H62O13/c1-18-8-13-38(47-17-18)20(3)39(46)27(52-38)15-25-23-7-6-21-14-22(9-11-36(21,4)24(23)10-12-37(25,39)5)49-35-32(45)33(29(42)26(16-40)50-35)51-34-31(44)30(43)28(41)19(2)48-34/h6,18-20,22-35,40-46H,7-17H2,1-5H3/t18?,19?,20?,22?,23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36-,37-,38+,39+/m0/s1 |
InChI Key |
PESPHCXEIPYBIA-BNLXWDGHSA-N |
Isomeric SMILES |
CC1CC[C@@]2(C([C@]3(C(O2)CC4[C@@]3(CCC5C4CC=C6[C@@]5(CCC(C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)C)O)O)O)O)C)C)O)C)OC1 |
Canonical SMILES |
CC1CCC2(C(C3(C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)C)O)O)O)O)C)C)O)C)OC1 |
Origin of Product |
United States |
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